Fmoc-aminopropyloxy-3-DMT-glycerol

Description

Properties

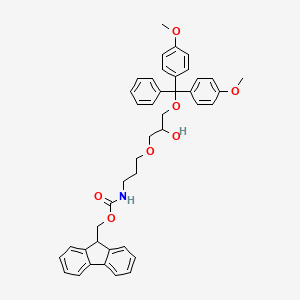

Molecular Formula |

C42H43NO7 |

|---|---|

Molecular Weight |

673.8 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]carbamate |

InChI |

InChI=1S/C42H43NO7/c1-46-34-21-17-31(18-22-34)42(30-11-4-3-5-12-30,32-19-23-35(47-2)24-20-32)50-28-33(44)27-48-26-10-25-43-41(45)49-29-40-38-15-8-6-13-36(38)37-14-7-9-16-39(37)40/h3-9,11-24,33,40,44H,10,25-29H2,1-2H3,(H,43,45) |

InChI Key |

PBFXTWXZYLUZIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |

Origin of Product |

United States |

Synthetic Methodologies Employing Fmoc Aminopropyloxy 3 Dmt Glycerol

Integration into Solid-Phase Oligonucleotide Synthesis Protocols

The use of Fmoc-aminopropyloxy-3-DMT-glycerol is centered around solid-phase oligonucleotide synthesis (SPOS), the predominant method for creating custom DNA and RNA sequences. nih.gov In this methodology, the oligonucleotide is assembled sequentially while one end is covalently attached to a solid support, typically controlled pore glass (CPG). biotage.co.jp This modifier is typically supplied pre-conjugated to the solid support, serving as the starting point for the synthesis. The oligonucleotide chain is then elongated in the 3' to 5' direction from the free hydroxyl group of the glycerol (B35011) backbone. biotage.co.jp

The integration of glycerol-based linkers like this compound is fully compatible with the standard and highly efficient cyanoethyl phosphoramidite (B1245037) chemistry. nih.govatdbio.com The synthesis cycle begins with the linker already attached to the solid support.

The standard four-step phosphoramidite cycle proceeds as follows:

Detritylation: The synthesis is initiated by the removal of the acid-labile 5'-DMT group from the glycerol linker using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758). sigmaaldrich.com This exposes the primary hydroxyl group on the glycerol backbone, making it available for the first coupling reaction. biotage.com

Coupling: The first nucleoside, as a phosphoramidite monomer, is activated by a weak acid such as 1H-tetrazole or a derivative. biotage.co.jp The activated phosphoramidite then reacts with the free hydroxyl group on the support-bound glycerol linker to form a phosphite (B83602) triester linkage. biotage.co.jp

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted hydroxyl groups on the support are acetylated using reagents like acetic anhydride. biotage.com This step is crucial for achieving high purity of the final product.

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine. biotage.com

This cycle is repeated for each subsequent nucleotide until the desired sequence is assembled. The use of a glycerol-based linker requires no significant deviation from this well-established protocol. nih.gov

This compound is specifically designed to function as a 3'-modifier. glenresearch.com By anchoring this molecule to the solid support at the beginning of the synthesis, the resulting oligonucleotide is built upon the glycerol framework. Consequently, upon cleavage from the support, the oligonucleotide will possess the aminopropyloxy-glycerol moiety at its 3'-end. This strategy is a common and effective method for introducing functional groups or conjugates at the 3'-terminus of synthetic oligonucleotides. mdpi.comnih.gov The presence of this modifier at the 3'-end can also confer increased resistance to degradation by 3'-exonucleases. mdpi.com

Role of Protecting Group Strategy: Fmoc and DMT Functionality

The utility of this linker is critically dependent on its dual protecting group strategy, which employs the acid-labile dimethoxytrityl (DMT) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. ajchem-a.comgoogle.com This combination allows for selective deprotection at different stages of the synthesis and purification process.

The DMT and Fmoc groups are considered "orthogonal" because they are removed under fundamentally different chemical conditions, allowing one to be cleaved without affecting the other. nih.govnih.gov

DMT (Dimethoxytrityl): This group protects the primary hydroxyl function and is quantitatively removed under mild acidic conditions (e.g., 3% TCA in dichloromethane). atdbio.comsigmaaldrich.com It is stable to the basic conditions used for Fmoc removal and final oligonucleotide deprotection.

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the primary amine and is stable to the acidic conditions of detritylation. glenresearch.com It is specifically removed by treatment with a mild, non-nucleophilic base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netspringernature.com

This orthogonal scheme is essential for the synthesis of 3'-amino-modified oligonucleotides, enabling the step-wise assembly of the nucleotide chain and the subsequent specific unmasking of the amino group for conjugation. nih.gov

Table 1: Orthogonal Protecting Group Properties

| Protecting Group | Chemical Name | Protected Group | Removal Condition | Lability |

|---|---|---|---|---|

| DMT | 4,4'-Dimethoxytrityl | Primary Hydroxyl (-OH) | Mild Acid (e.g., TCA, DCA) | Acid-Labile atdbio.com |

| Fmoc | 9-fluorenylmethoxycarbonyl | Primary Amine (-NH2) | Mild Base (e.g., Piperidine, DBU) | Base-Labile researchgate.net |

After the oligonucleotide chain has been fully assembled, the Fmoc group protecting the terminal amine on the linker remains intact. glenresearch.com This allows for selective deprotection to expose the reactive primary amine while the oligonucleotide is still attached to the solid support. The Fmoc group is typically removed by a process of β-elimination triggered by a base. google.comresearchgate.net The liberated dibenzofulvene intermediate is scavenged by the amine base used for cleavage. researchgate.netspringernature.com This specific deprotection step allows for the on-support conjugation of various molecules, such as fluorescent dyes, biotin (B1667282), or peptides, to the newly freed amine. glenresearch.comnih.gov

Table 2: Common Reagents for Selective Fmoc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Piperidine | 20-30% in DMF or NMP | The most common and standard condition for Fmoc removal during solid-phase synthesis. researchgate.netspringernature.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF, often with a thiol scavenger | A non-nucleophilic base, useful for solution-phase deprotection or when piperidine adducts are problematic. researchgate.net |

| Morpholine | 50% in DMF | A milder base that can sometimes reduce the risk of side reactions like racemization in peptide synthesis. researchgate.net |

| Tris(2-aminoethyl)amine | Solution in DMF | Acts as both the deprotecting agent and an efficient scavenger for the dibenzofulvene byproduct. springernature.com |

Beyond its role as a protecting group, the DMT group serves a critical diagnostic function in automated oligonucleotide synthesis. atdbio.comajchem-a.com At the beginning of each synthesis cycle, the DMT group is cleaved by acid. The released dimethoxytrityl cation (DMT+) is intensely orange and has a strong absorbance maximum around 495-500 nm. atdbio.com By measuring the absorbance of the detritylation solution spectrophotometrically, it is possible to quantify the amount of DMT cation released in each step. This value is directly proportional to the coupling efficiency of the previous cycle. nih.gov This "trityl monitoring" provides real-time, step-wise feedback on the performance of the synthesis, allowing for the early detection of any problems with reagents or instrument function and ensuring the synthesis of high-quality oligonucleotides. atdbio.com

Compound and Reagent Table

| Name/Abbreviation | Full Chemical Name | Role in Synthesis |

| This compound | 9H-fluoren-9-ylmethyl N-[3-[3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-hydroxy-propoxy]propyl]carbamate | 3'-Amino modifier and linker lgcstandards.com |

| CPG | Controlled Pore Glass | Solid support for synthesis biotage.co.jp |

| DMT | 4,4'-Dimethoxytrityl | Acid-labile protecting group for hydroxyls ajchem-a.com |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base-labile protecting group for amines researchgate.net |

| TCA | Trichloroacetic Acid | Acid for detritylation atdbio.com |

| DCA | Dichloroacetic Acid | Acid for detritylation nih.gov |

| 1H-Tetrazole | 1H-Tetrazole | Activator for phosphoramidite coupling biotage.co.jp |

| Acetic Anhydride | Acetic Anhydride | Capping agent biotage.com |

| Iodine | Iodine | Oxidizing agent biotage.com |

| Piperidine | Piperidine | Base for Fmoc deprotection researchgate.net |

| DMF | N,N-Dimethylformamide | Solvent researchgate.net |

| NMP | N-Methyl-2-pyrrolidone | Solvent springernature.com |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Base for Fmoc deprotection researchgate.net |

| Morpholine | Morpholine | Base for Fmoc deprotection researchgate.net |

| Tris(2-aminoethyl)amine | Tris(2-aminoethyl)amine | Base/scavenger for Fmoc deprotection springernature.com |

Synthetic Routes to this compound Precursors

The synthesis of this compound necessitates the strategic preparation of its key precursors. A logical and efficient synthetic pathway involves the separate synthesis of a DMT-protected glycerol derivative and an Fmoc-protected aminopropanol (B1366323) derivative, followed by their subsequent coupling.

A plausible route to the first precursor, 1-O-(4,4'-dimethoxytrityl)glycerol (3) , commences with the selective protection of the primary hydroxyl group of glycerol. This can be achieved by reacting glycerol (1) with 4,4'-dimethoxytrityl chloride (DMT-Cl) (2) in the presence of a suitable base, such as pyridine, which also serves as the solvent. The steric hindrance of the DMT group favors the reaction at the less hindered primary hydroxyl position.

The second key precursor is 3-(9-fluorenylmethoxycarbonylamino)-1-propanol (6) . Its synthesis typically starts from 3-amino-1-propanol (4). The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (5) under basic conditions, for instance, in the presence of sodium bicarbonate in a solvent mixture like dioxane and water.

With both precursors in hand, the final assembly of the core structure can be accomplished through an etherification reaction. A common method for such a transformation is the Williamson ether synthesis. The hydroxyl group of 1-O-DMT-glycerol (3) can be deprotonated with a strong base like sodium hydride to form an alkoxide. This nucleophile can then react with a derivative of 3-(Fmoc-amino)-1-propanol where the hydroxyl group has been converted into a good leaving group, such as a mesylate or a halide (e.g., 3-(Fmoc-amino)-1-bromopropane). Alternatively, a Mitsunobu reaction offers a milder approach, where 1-O-DMT-glycerol (3) and 3-(Fmoc-amino)-1-propanol (6) are coupled directly in the presence of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A summary of a potential synthetic route is presented below:

| Step | Reactants | Reagents | Product |

| 1 | Glycerol | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | 1-O-(4,4'-Dimethoxytrityl)glycerol |

| 2 | 3-Amino-1-propanol | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), NaHCO₃ | 3-(9-Fluorenylmethoxycarbonylamino)-1-propanol |

| 3 | 1-O-(4,4'-Dimethoxytrityl)glycerol, 3-(Fmoc-amino)-1-propanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | This compound |

Optimization of Coupling and Deprotection Conditions for High-Fidelity Synthesis

The successful application of this compound in multi-step syntheses, particularly in solid-phase oligonucleotide synthesis (SPOS), is highly dependent on the efficiency and selectivity of the coupling and deprotection steps. Extensive research has focused on optimizing these conditions to ensure high-fidelity synthesis of the target molecules.

Fmoc Group Deprotection: The removal of the Fmoc protecting group is a critical step to liberate the primary amine for subsequent coupling reactions. This is typically achieved through base-catalyzed β-elimination. Piperidine is the most commonly used base for this purpose. The reaction rate is highly dependent on the concentration of piperidine and the solvent system used. Studies have shown that a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) provides rapid and efficient Fmoc removal. acsgcipr.orgrsc.org For instance, the half-life (t₁/₂) for the deprotection of a resin-bound Fmoc-amino acid with 20% piperidine in DMF has been reported to be as low as 7 seconds, achieving 99.99% deprotection in approximately 1.5 minutes. nih.gov However, to minimize side reactions such as diketopiperazine formation in sensitive sequences, alternative conditions have been explored. These include using lower concentrations of piperidine (e.g., 5%), which increases the required reaction time, or employing other bases like piperazine (B1678402), often in combination with a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov A combination of 5% piperazine and 2% DBU has been shown to achieve a deprotection half-life of 4 seconds, even faster than 20% piperidine. nih.gov

| Deprotection Reagent | Solvent | Half-life (t₁/₂) | Time for 99.99% Deprotection |

| 20% Piperidine | DMF | 7 s | 1.5 min |

| 10% Piperidine | DMF | 20 s | 4.4 min |

| 5% Piperidine | DMF | 39 s | 8.6 min |

| 5% Piperazine + 2% DBU | DMF | 4 s | < 1 min |

DMT Group Deprotection: The dimethoxytrityl (DMT) group is an acid-labile protecting group, typically removed to unmask the 5'-hydroxyl group in oligonucleotide synthesis. The standard reagent for this deprotection is a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (DCM). oup.com The choice of acid and its concentration represents a trade-off between the speed of deprotection and the risk of side reactions, most notably depurination of purine (B94841) bases. oup.com Kinetic studies have shown that 3% DCA in DCM is a commonly used condition that provides a good balance, offering efficient detritylation with a reduced risk of depurination compared to the stronger TCA. oup.comoup.com For particularly acid-sensitive substrates, milder conditions can be employed, such as using a lower concentration of acid or a weaker acid, although this will extend the required reaction time. nih.gov The reaction is typically very fast, often completed within a few minutes. To drive the equilibrium towards the deprotected product and prevent re-tritylation, a scavenger such as triethylsilane (TES) can be added to the reaction mixture.

| Deprotection Reagent | Solvent | Typical Reaction Time | Key Considerations |

| 3% Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | 1-3 min | Fast and effective, but higher risk of depurination. |

| 3% Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 2-5 min | Good balance between deprotection speed and minimizing side reactions. oup.comoup.com |

| 80% Acetic Acid | Water | 30-60 min | Milder conditions, suitable for highly sensitive substrates. |

Functionalization and Bioconjugation Strategies Facilitated by Fmoc Aminopropyloxy 3 Dmt Glycerol

Introduction of Primary Amine Functionalities for Post-Synthetic Modification

The introduction of a primary amine at a specific position within an oligonucleotide sequence is a fundamental step for many subsequent bioconjugation strategies. Fmoc-aminopropyloxy-3-DMT-glycerol is instrumental in this process, typically employed in solid-phase oligonucleotide synthesis.

During automated synthesis, the DMT group at the 5'-hydroxyl position is removed, allowing for the coupling of the next phosphoramidite (B1245037). biotage.co.jp The Fmoc-protected amine on the glycerol (B35011) backbone remains intact throughout the standard synthesis cycles. Once the oligonucleotide sequence is fully assembled, the base-labile Fmoc group can be selectively removed while the oligonucleotide is still attached to the solid support, exposing a primary amine. This primary amine is then available for reaction with a variety of amine-reactive electrophiles. This post-synthetic modification approach on the solid support is highly efficient and avoids the challenges of solution-phase conjugations. nih.gov

Alternatively, the entire oligonucleotide, with the Fmoc-protected amine, can be cleaved from the support and deprotected, followed by removal of the Fmoc group in solution to yield the amino-modified oligonucleotide. This amino-functionalized oligonucleotide is the starting point for the covalent attachment of a wide range of molecules, as detailed in the following sections. A key advantage of using a linker like this compound is the ability to introduce multiple amine functionalities by repeated coupling cycles, creating branched structures for multivalent conjugations. glenresearch.com

Covalent Attachment of Diverse Molecular Probes

The primary amine introduced by this compound serves as a versatile anchor point for the covalent attachment of a wide variety of molecular probes. This enables the customization of oligonucleotides for specific applications in detection, purification, and cellular studies.

Fluorophores and Quenchers for Optical Detection Systems

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, finding use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing. The primary amine of an amino-modified oligonucleotide readily reacts with N-hydroxysuccinimide (NHS) esters of fluorescent dyes to form a stable amide bond. A wide array of fluorophores with different excitation and emission spectra can be conjugated, allowing for multiplexed detection.

Similarly, quencher molecules can be attached to the oligonucleotide to create probes for detecting nucleic acid hybridization. For instance, in molecular beacons, a fluorophore and a quencher are held in close proximity by the stem of a hairpin structure, resulting in quenched fluorescence. Upon hybridization to a target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a detectable fluorescent signal. The use of a flexible linker like the aminopropyloxy-glycerol backbone can be advantageous in ensuring proper spatial orientation of the fluorophore and quencher.

Table 1: Examples of Fluorophores and Quenchers Commonly Conjugated to Amino-Modified Oligonucleotides

| Probe Type | Example | Reactive Form | Application |

| Fluorophore | Fluorescein | Fluorescein-NHS ester | DNA sequencing, labeling |

| Fluorophore | Cyanine Dyes (Cy3, Cy5) | Cy-NHS ester | FISH, microarrays |

| Fluorophore | Rhodamine | Rhodamine-NHS ester | Polarization assays |

| Quencher | Dabcyl | Dabcyl-NHS ester | Molecular beacons |

| Quencher | Black Hole Quenchers (BHQ) | BHQ-NHS ester | Real-time PCR probes |

Biotinylation for Affinity Purification and Detection

Biotinylation is a widely used technique for the non-radioactive labeling and purification of oligonucleotides. The high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) forms the basis of numerous detection and separation assays. An amino-modified oligonucleotide can be easily biotinylated by reaction with a biotin-NHS ester.

Biotinylated oligonucleotides are crucial for applications such as:

Affinity Purification: Immobilized streptavidin on a solid support can be used to capture biotinylated oligonucleotides, allowing for their separation from a complex mixture.

Detection: In techniques like enzyme-linked immunosorbent assays (ELISA) or dot blots, a streptavidin-enzyme conjugate can be used to detect the presence of a biotinylated probe.

Immobilization: Biotinylated oligonucleotides can be attached to streptavidin-coated surfaces, such as biosensor chips or microplates, for various analytical applications. mdpi.com

The length and nature of the linker arm between the oligonucleotide and the biotin molecule can be critical to minimize steric hindrance and ensure efficient binding to streptavidin. glenresearch.com

Ligands for Receptor Binding and Cellular Uptake Studies (e.g., Folate Conjugates)

To enhance the cellular uptake of therapeutic oligonucleotides, they can be conjugated to ligands that bind to specific cell surface receptors. This targeted delivery approach can increase the efficacy of antisense oligonucleotides, siRNAs, and aptamers while minimizing off-target effects.

A prominent example is the conjugation of folic acid to target the folate receptor, which is overexpressed in many cancer cells. nih.govnih.gov The primary amine on the oligonucleotide, introduced via this compound, can be coupled to the carboxylic acid group of folic acid using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). These folate-oligonucleotide conjugates are then preferentially taken up by cancer cells through receptor-mediated endocytosis.

Table 2: Research Findings on Folate-Targeted Nucleic Acid Delivery

| Study Focus | Key Finding | Reference |

| Folate-conjugated polymers for gene delivery | Significantly higher transgene expression in cancer cells compared to non-targeted polymers. | nih.gov |

| Folate-targeted silica (B1680970) nanoparticles | Enhanced penetration and therapeutic efficacy in cancer models with folate receptor expression. | nih.gov |

Immobilization Tags for Surface Chemistry and Biosensors

The ability to immobilize oligonucleotides onto solid surfaces is fundamental for the development of DNA microarrays, biosensors, and other diagnostic platforms. The primary amine introduced by this compound can be used for covalent attachment to surfaces functionalized with various reactive groups, such as N-hydroxysuccinimide esters, epoxides, or aldehydes.

For instance, in the fabrication of a DNA biosensor, an amino-modified capture probe can be covalently linked to a sensor chip. This allows for the detection of complementary target sequences in a sample through hybridization events that can be monitored by optical, electrochemical, or mass-based methods. mdpi.com The density and orientation of the immobilized probes can be controlled to optimize the performance of the biosensor.

Preparation of Oligonucleotide Conjugates for Specific Research Applications

The versatility of this compound as a linker enables the preparation of a wide range of oligonucleotide conjugates tailored for specific research needs. Beyond the examples mentioned above, this chemical tool facilitates the synthesis of oligonucleotides conjugated to:

Peptides: For creating probes to study protein-DNA interactions or for targeted delivery using cell-penetrating peptides.

Drugs: To develop oligonucleotide-drug conjugates for targeted cancer therapy.

Cross-linking agents: To investigate the structure of nucleic acids and their complexes with other molecules.

In essence, the introduction of a primary amine via this compound transforms the oligonucleotide into a versatile platform for chemical modification, opening up a vast landscape of functionalization and bioconjugation possibilities.

Oligonucleotide-Peptide Hybrids

The conjugation of oligonucleotides with peptides has emerged as a powerful strategy for enhancing the cellular uptake, stability, and target specificity of nucleic acid-based therapeutics. nih.gov this compound is an ideal linker for the solid-phase synthesis of these hybrids.

The synthesis typically commences with the this compound molecule anchored to a solid support, such as controlled pore glass (CPG). The DMT group is removed with a mild acid, and the oligonucleotide chain is assembled in the 3' to 5' direction using standard phosphoramidite chemistry. biotage.com Once the oligonucleotide synthesis is complete, the Fmoc group on the linker is selectively removed with a base, typically piperidine (B6355638), to expose the primary amine. nih.gov This amine then serves as the attachment point for the peptide.

The peptide can be assembled directly on the support by standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov Alternatively, a pre-synthesized peptide with a reactive C-terminal carboxyl group can be coupled to the linker's amine. The final conjugate is then cleaved from the solid support and deprotected under conditions that preserve the integrity of both the oligonucleotide and the peptide.

The table below illustrates the typical steps and conditions for the synthesis of an oligonucleotide-peptide hybrid using an this compound-functionalized solid support.

| Step | Reagent/Condition | Purpose |

| 1. Oligonucleotide Synthesis | Standard phosphoramidite chemistry | Assembly of the desired oligonucleotide sequence |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group to expose the primary amine |

| 3. Peptide Coupling | Pre-activated Fmoc-amino acids | Stepwise synthesis of the peptide chain on the support |

| 4. Cleavage and Deprotection | Concentrated ammonium (B1175870) hydroxide (B78521) | Release of the conjugate from the support and removal of protecting groups |

| 5. Purification | HPLC | Isolation of the pure oligonucleotide-peptide hybrid |

Detailed research findings on the synthesis of such hybrids would typically include characterization by mass spectrometry to confirm the molecular weight of the conjugate and HPLC to assess its purity.

Oligonucleotide-Carbohydrate Constructs

The attachment of carbohydrates to oligonucleotides can facilitate targeted delivery to specific cell types through receptor-mediated endocytosis. researchgate.net The use of this compound as a linker enables the precise and efficient synthesis of these glyco-oligonucleotide conjugates.

The synthetic strategy is analogous to that of oligonucleotide-peptide hybrids. Following the assembly of the oligonucleotide on the solid support, the Fmoc group is removed to reveal the primary amine. This amine can then be coupled with a carbohydrate moiety that has been appropriately functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

The choice of coupling chemistry depends on the nature of the carbohydrate and the desired linkage. The stability of the resulting bond is a critical consideration, as it must withstand the final deprotection and cleavage steps. The flexibility of the glycerol linker helps to ensure that the carbohydrate is presented in a manner that allows for efficient recognition by its target receptor.

The following table provides a representative overview of the synthesis of an oligonucleotide-carbohydrate construct using this linker.

| Step | Reagent/Condition | Purpose |

| 1. Oligonucleotide Synthesis | Standard phosphoramidite chemistry | Assembly of the oligonucleotide sequence |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Exposure of the primary amine for conjugation |

| 3. Carbohydrate Conjugation | Activated carbohydrate (e.g., NHS ester) | Covalent attachment of the carbohydrate moiety |

| 4. Cleavage and Deprotection | Concentrated ammonium hydroxide | Release and deprotection of the final conjugate |

| 5. Purification | HPLC or gel electrophoresis | Isolation of the pure glyco-oligonucleotide |

Research findings for these constructs would typically involve characterization by techniques such as MALDI-TOF mass spectrometry to verify the mass of the conjugate and enzymatic digestion assays to confirm the integrity of the oligonucleotide.

Oligonucleotide-Lipid Assemblies

Conjugation of lipids, such as cholesterol or fatty acids, to oligonucleotides can significantly enhance their cellular uptake and pharmacokinetic properties. nih.gov this compound provides a convenient platform for the solid-phase synthesis of these lipophilic oligonucleotide chimeras.

The synthesis follows a similar path to the previously described conjugates. After the oligonucleotide chain has been synthesized, the Fmoc-protected amine on the linker is deprotected. A lipid that has been activated, for example, as an NHS ester or a carboxylic acid activated in situ with a coupling agent like HBTU, is then reacted with the free amine on the support.

The hydrophobic nature of the lipid can present challenges during synthesis and purification. Therefore, the choice of solvents and purification methods, such as reversed-phase HPLC, is critical to obtaining a pure product. The glycerol linker serves to distance the bulky lipid from the oligonucleotide, which can be important for maintaining the hybridization properties of the nucleic acid.

A summary of the synthetic steps for creating an oligonucleotide-lipid assembly is presented in the table below.

| Step | Reagent/Condition | Purpose |

| 1. Oligonucleotide Synthesis | Standard phosphoramidite chemistry | Assembly of the oligonucleotide |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Deprotection of the amine on the linker |

| 3. Lipid Coupling | Activated lipid (e.g., cholesterol-NHS ester) | Attachment of the lipid moiety |

| 4. Cleavage and Deprotection | Concentrated ammonium hydroxide | Cleavage from the support and deprotection |

| 5. Purification | Reversed-phase HPLC | Purification of the lipophilic conjugate |

Detailed research on these assemblies would include analysis of their self-assembly properties, cellular uptake efficiency, and in vitro and in vivo activity.

Advanced Research Applications of Fmoc Aminopropyloxy 3 Dmt Glycerol Modified Biomolecules

Development of Molecular Probes for Nucleic Acid Detection

The unique structural features of Fmoc-aminopropyloxy-3-DMT-glycerol make it an ideal reagent for the synthesis of highly specific and sensitive molecular probes for the detection of nucleic acids. These probes are typically oligonucleotides that are modified to carry a reporter molecule, such as a fluorescent dye.

In Vitro Diagnostic Assay Development

In the realm of in vitro diagnostics, nucleic acid detection assays are pivotal for the identification of pathogens, genetic mutations, and disease biomarkers. The use of this compound allows for the streamlined synthesis of custom DNA or RNA probes. For instance, a common application is in the development of real-time polymerase chain reaction (qPCR) probes.

A typical qPCR probe, such as a TaqMan® probe, requires a fluorescent reporter dye at one end and a quencher molecule at the other. The synthesis of such a probe can be elegantly achieved using this linker. The oligonucleotide portion of the probe is synthesized using standard phosphoramidite (B1245037) chemistry, and the this compound can be incorporated at a specific position. Following the completion of the oligonucleotide synthesis, the Fmoc group is selectively removed, exposing the primary amine. This amine can then be conjugated to a fluorescent dye. The DMT group, which protects the 5'-hydroxyl group during synthesis, is removed in the final deprotection step. wikipedia.orgtwistbioscience.com

Cellular Imaging Techniques (e.g., FISH)

Fluorescence in situ hybridization (FISH) is a powerful technique used to visualize the location of specific DNA or RNA sequences within a cell. This method relies on fluorescently labeled nucleic acid probes that bind to their complementary targets. The generation of high-quality FISH probes is critical for obtaining clear and accurate imaging results.

This compound can be utilized to internally label an oligonucleotide probe with one or more fluorophores. By incorporating the linker at various points within the oligonucleotide sequence, multiple fluorescent dyes can be attached to a single probe, thereby amplifying the signal and enhancing the detection of low-abundance targets. The ability to introduce multiple labels is particularly advantageous for techniques such as chromosomal painting and the detection of single-copy genes. Amino linkers are frequently used to attach probes to tissue sections for in situ hybridization analysis. biosearchtech.com

Creation of Functionalized Biosensors and Biochips

The development of biosensors and biochips for the high-throughput analysis of biological samples is a rapidly advancing field. This compound serves as a key component in the fabrication of these devices by enabling the stable and oriented immobilization of nucleic acid probes onto a solid surface.

Surface Plasmon Resonance (SPR) Based Systems

Surface Plasmon Resonance (SPR) is a label-free detection technique that measures the binding of analytes to a sensor surface in real-time. In a typical SPR-based nucleic acid sensor, oligonucleotide probes are immobilized on a gold-coated sensor chip. The this compound linker can be used to facilitate this immobilization.

The oligonucleotide probe is first synthesized with the linker at one of its termini. The exposed primary amine, after Fmoc deprotection, can be reacted with a variety of surface chemistries on the SPR sensor chip, such as N-hydroxysuccinimide (NHS) esters, to form a stable covalent bond. This ensures that the probes are uniformly oriented on the surface, which is crucial for reproducible and quantitative binding measurements.

Microarray Platforms

DNA microarrays consist of thousands of different oligonucleotide probes spotted onto a solid support, such as a glass slide. These arrays allow for the simultaneous analysis of the expression levels of thousands of genes or the detection of numerous genetic variations. The performance of a microarray is highly dependent on the quality and density of the immobilized probes.

The use of this compound provides a robust method for attaching probes to microarray surfaces. The primary amine of the linker can be used to covalently attach the oligonucleotide to various activated surfaces, including those coated with epoxy or aldehyde groups. biosearchtech.com This covalent attachment is much more stable than non-covalent interactions, leading to more reliable and reproducible hybridization signals.

| Application | Role of this compound | Key Advantage |

| SPR Biosensors | Covalent immobilization of oligonucleotide probes onto the sensor chip. | Uniform orientation of probes for quantitative binding analysis. |

| Microarrays | Stable attachment of probes to the microarray surface. | Enhanced stability and reproducibility of hybridization signals. |

Engineering of Nucleic Acid-Based Nanomaterials

The field of DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct self-assembling nanostructures with defined shapes and functionalities. These nanomaterials have potential applications in drug delivery, diagnostics, and nanoelectronics. This compound can be used to introduce specific functionalities into these DNA-based nanostructures.

By incorporating the linker into the constituent oligonucleotides, specific sites on the DNA nanostructure can be functionalized with a wide range of molecules, including proteins, peptides, and small molecule drugs. For example, a DNA tetrahedron could be assembled from four oligonucleotides, one of which contains the this compound linker. After the self-assembly of the tetrahedron, the Fmoc group can be removed, and a targeting ligand, such as a specific antibody or peptide, can be attached to the exposed amine. This would allow the DNA nanostructure to be targeted to specific cells or tissues. The use of a glycerol (B35011) backbone can be seen in probes for metabolic labeling of glycerolipids. nih.gov

DNA Origami and Self-Assembly Processes

DNA origami and self-assembly are powerful techniques that utilize the inherent base-pairing properties of DNA to construct nanoscale structures with remarkable precision. nsf.govmdpi.com The ability to functionalize these DNA nanostructures at specific locations is critical for their application in areas such as nanoelectronics, plasmonics, and single-molecule studies. researchgate.net Amino-modified oligonucleotides are frequently employed to introduce reactive sites onto these assemblies. duke.edu

The primary amine introduced by a linker like this compound can be deprotected post-synthesis and subsequently used to conjugate a wide array of molecules, including fluorescent dyes, proteins, or nanoparticles. duke.eduresearchgate.net This allows for the precise positioning of these functional elements on the DNA scaffold. For instance, the strategic placement of nanoparticles on a DNA origami template can lead to the creation of novel materials with unique optical or electronic properties. researchgate.net The flexible nature of the aminopropyloxy-glycerol backbone can also be advantageous, providing sufficient spatial separation between the DNA nanostructure and the conjugated moiety to minimize steric hindrance and preserve the functionality of both components. umich.edunih.gov

The process of creating these functionalized nanostructures typically involves the following steps:

Synthesis of Modified Oligonucleotides: An oligonucleotide is synthesized with this compound incorporated at a desired position.

Deprotection: The Fmoc group is removed to expose the primary amine.

Conjugation: The amino-modified oligonucleotide is reacted with an activated form of the molecule to be attached (e.g., an NHS-ester of a dye).

Assembly: The functionalized oligonucleotide is then incorporated into the DNA origami or self-assembly process.

| Component | Function in DNA Origami/Self-Assembly |

| DNA Scaffold | The main structural component of the nanostructure. |

| Staple Strands | Short oligonucleotides that fold the scaffold into the desired shape. |

| Amino-Linker | Provides a reactive handle for post-synthesis functionalization. |

| Conjugated Moiety | The functional element (e.g., dye, protein, nanoparticle) attached to the linker. |

Targeted Delivery Systems in Research Tool Development

The development of targeted delivery systems is a major focus in biomedical research, with applications ranging from drug delivery to in vivo imaging. nih.govnih.govmdpi.comresearchgate.netyoutube.com DNA nanostructures, due to their biocompatibility, programmability, and ability to carry various cargos, are emerging as promising platforms for targeted delivery. nsf.govnih.gov The functionalization of these DNA-based carriers with targeting ligands is essential to ensure they reach their intended destination. nih.gov

Amino-linkers play a crucial role in this context by enabling the attachment of targeting molecules such as antibodies, peptides, or aptamers to the surface of the DNA nanocarrier. nih.gov For example, a research tool designed to investigate receptor-ligand interactions on a specific cell type could be constructed by attaching a relevant ligand to a DNA nanostructure via an amino-linker. This allows for the multivalent presentation of the ligand, which can enhance binding affinity and signaling. researchgate.net

The use of this compound in the synthesis of the oligonucleotides that form these nanocarriers would provide a straightforward method for introducing the necessary reactive handles for ligand attachment. The workflow for creating such a targeted research tool would be analogous to that described for DNA origami, with the final step involving the interaction of the functionalized nanocarrier with its biological target.

| Component | Function in Targeted Delivery Research Tools |

| DNA Nanocarrier | The delivery vehicle, often a DNA origami structure. |

| Amino-Linker | Facilitates the conjugation of targeting ligands. |

| Targeting Ligand | Recognizes and binds to a specific biological target (e.g., a cell surface receptor). |

| Cargo (optional) | A molecule to be delivered, such as a fluorescent probe or a therapeutic agent. |

Contributions to Combinatorial Chemistry and Library Synthesis

The ability to generate large and diverse libraries of molecules is fundamental to combinatorial chemistry and high-throughput screening. cosmobio.co.jp In the realm of nucleic acids, the synthesis of modified oligonucleotide libraries has become a powerful tool for discovering novel aptamers, catalysts, and therapeutic agents. cosmobio.co.jp The use of orthogonal protecting groups in oligonucleotide synthesis, such as the combination of DMT and Fmoc, has significantly advanced this field. nih.gov

Generation of Modified Oligonucleotide Libraries for Screening

The creation of oligonucleotide libraries where specific positions are randomized or contain modified bases is essential for screening applications. cosmobio.co.jp These libraries can be screened against a target molecule to identify sequences with high affinity and specificity. cosmobio.co.jp The introduction of modifications can expand the chemical diversity of the library, increasing the chances of finding a successful hit. nih.gov

Fmoc-protected phosphoramidites, including those derived from this compound, can be used to introduce modifications at specific sites within an oligonucleotide sequence during automated solid-phase synthesis. nih.govgoogle.com This allows for the precise control over the composition of the library. For example, a library could be designed where a specific loop region of a DNA aptamer is randomized with amino-modified nucleotides to explore the impact of these modifications on binding affinity.

Codon-Level Mutagenesis Approaches in DNA Synthesis

A particularly innovative application of orthogonal protecting group chemistry is in the generation of DNA libraries for codon-level mutagenesis. nih.gov This technique allows for the creation of libraries of genes where specific codons are mutated to encode for different amino acids, enabling the exploration of protein function and the directed evolution of enzymes. nih.gov

A method described in the early 2000s utilizes two sets of deoxynucleoside phosphoramidites with orthogonal 5'-hydroxyl protecting groups: the standard acid-labile DMT group and the base-labile Fmoc group. nih.gov In this approach:

Wild-type codons are synthesized using conventional DMT-protected phosphoramidites.

Mutant codons are assembled using Fmoc-protected phosphoramidites.

This divergent synthesis strategy, carried out in a single synthesis column, allows for the controlled introduction of mutations at the codon level. nih.gov The rate of mutagenesis can be precisely controlled by adjusting the concentration of the Fmoc-phosphoramidite precursors. nih.gov This method is particularly well-suited for creating libraries with a low frequency of mutations, which is often desired in directed evolution and alanine-scanning mutagenesis studies. nih.gov The use of an amino-linker phosphoramidite like this compound in such a scheme could potentially be used to introduce non-proteinogenic amino acids or other functionalities at specific codon positions, further expanding the scope of this powerful technique.

| Protecting Group | Lability | Role in Codon-Level Mutagenesis |

| 4,4'-dimethoxytrityl (DMT) | Acid-labile | Protects the 5'-hydroxyl of wild-type codons. |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Base-labile | Protects the 5'-hydroxyl of mutant codons. |

This orthogonal strategy enables the creation of complex oligonucleotide libraries with predictable distributions of mutants, a significant contribution to the fields of combinatorial chemistry and synthetic biology. nih.gov

Challenges, Limitations, and Future Directions in the Utilization of Fmoc Aminopropyloxy 3 Dmt Glycerol

Stereochemical Considerations in Glycerol-Based Linkers

The "glycerol" component of Fmoc-aminopropyloxy-3-DMT-glycerol contains a chiral center at the 2-position of the propoxy chain, which bears a hydroxyl group. The presence of this stereocenter means the linker can exist as two distinct enantiomers (R and S). In the context of oligonucleotide synthesis, which is itself a stereospecific process creating a chain of chiral molecules, the stereochemical purity of any incorporated modifier is of paramount importance.

The use of a racemic mixture of the glycerol (B35011) linker would result in the synthesis of a population of oligonucleotides that are diastereomers of one another. These diastereomeric products can possess different physical, chemical, and biological properties. Key challenges arising from stereochemical impurity include:

Complex Purification: Diastereomers often exhibit very similar chromatographic behavior, making their separation by standard techniques like HPLC difficult and resource-intensive. This can lead to final products of insufficient purity for demanding applications.

Lack of Reproducibility: Using stereochemically impure reagents undermines the reproducibility of experiments and the manufacturing of therapeutic agents, creating batch-to-batch variability that is unacceptable in clinical and research settings.

Therefore, the synthesis of this compound must be carefully controlled to produce a single, well-defined stereoisomer, ensuring the structural homogeneity of the final modified oligonucleotide.

Potential for Side Reactions During Synthesis and Deprotection

The chemical structure of this compound, with its multiple reactive sites and protecting groups, presents several opportunities for unwanted side reactions during both the automated solid-phase synthesis cycle and the final deprotection steps. The 9-fluorenylmethoxycarbonyl (Fmoc) group, while advantageous for its acid stability, is removed under basic conditions, which can be problematic. nih.govescholarship.org

During Fmoc Deprotection: The standard method for removing the Fmoc group involves treatment with a secondary amine base, typically piperidine (B6355638). researchgate.net This process generates a highly electrophilic byproduct, dibenzofulvene (Dbf). nih.govescholarship.org If not effectively scavenged by the deprotecting base, Dbf can react with nucleophiles in the growing peptide or oligonucleotide chain, leading to undesired adducts. nih.gov Furthermore, the basic conditions themselves can catalyze other side reactions. researchgate.netiris-biotech.de

During Final Cleavage and Deprotection: The final step involves cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl). This is typically achieved with concentrated ammonium (B1175870) hydroxide (B78521) or aqueous methylamine. Many labels and modifiers attached to the linker post-synthesis are sensitive to these harsh alkaline conditions. chemie-brunschwig.ch This necessitates the use of "UltraMILD" protecting groups on the nucleobases, which can be removed with a much weaker base like potassium carbonate in methanol, preserving the integrity of the sensitive modifications. chemie-brunschwig.chmdpi.com

Below is a table summarizing potential side reactions:

| Reaction Phase | Potential Side Reaction | Description | Mitigation Strategy |

|---|---|---|---|

| Fmoc Deprotection (On-column) | Diketopiperazine (DKP) Formation | The newly deprotected amine can attack the adjacent phosphodiester or phosphorothioate (B77711) linkage, leading to chain cleavage, particularly at flexible linker regions. iris-biotech.de | Use of optimized, shorter deprotection times; use of less nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). iris-biotech.denih.gov |

| Fmoc Deprotection (On-column) | Dibenzofulvene (Dbf) Adduct Formation | The electrophilic Dbf byproduct can react with the deprotected primary amine or other nucleophilic sites. nih.gov | Use of a sufficient excess of a scavenger base (e.g., piperidine) to trap Dbf. researchgate.net |

| Final Deprotection (Off-column) | Degradation of Sensitive Labels | Conjugated molecules (e.g., certain dyes, proteins) may be destroyed by harsh deprotection conditions like concentrated ammonia (B1221849) at elevated temperatures. chemie-brunschwig.ch | Employ an orthogonal strategy using UltraMILD base-protecting groups (e.g., Pac, Ac, iPr-Pac) that allow for deprotection with 0.05M potassium carbonate in methanol. chemie-brunschwig.chmdpi.com |

| Final Deprotection (Off-column) | Aspartimide Formation | If the oligonucleotide contains aspartate residues (in a peptide-nucleic acid conjugate), the basic conditions can induce the formation of a cyclic imide, a common side reaction in peptide synthesis. researchgate.netiris-biotech.de | Use of alternative deprotection reagents like piperazine (B1678402) or optimized conditions with reduced temperature and time. researchgate.net |

Advances in Automated Synthesis Platforms for Complex Modifications

The production of oligonucleotides has been revolutionized by automated solid-phase synthesis. researchgate.net Modern synthesis platforms are increasingly sophisticated, allowing for the routine incorporation of complex modifications like this compound. evotec.com These automated synthesizers control the precise delivery of reagents and solvents to a reactor column containing the solid support where the oligonucleotide is assembled. acs.org

Innovations in these platforms are crucial for overcoming the challenges associated with non-standard monomers:

Flexible Protocols: Advanced synthesizers allow for customized protocols for specific steps. For a bulky modifier like this glycerol linker, the coupling time can be extended to ensure the reaction goes to completion, which is critical for achieving high stepwise yields.

Multiple Reagent Ports: The ability to have multiple phosphoramidite (B1245037) and reagent bottles online simultaneously allows for the seamless integration of various modifiers within a single synthesis run without manual intervention. evotec.com

Inert Atmosphere: Maintaining a strictly anhydrous and inert environment is critical for the stability of all phosphoramidite reagents, including the linker, preventing premature degradation and ensuring high coupling efficiency.

The goal of these advancements is to support the entire lifecycle of oligonucleotide drug discovery and development, from generating screening libraries with diverse modifications to the scaled-up manufacturing of a clinical candidate. evotec.com The platform nature of oligonucleotide synthesis allows knowledge gained from one sequence to be applied to another, streamlining process development and validation. acs.org

Emerging Applications in Synthetic Biology and Chemical Genetics

The ability to introduce a primary amine at a defined position using the this compound linker opens up a vast landscape of applications in synthetic biology and chemical genetics. These fields leverage engineered biological components and small molecules, respectively, to study and manipulate biological systems. Modified oligonucleotides are powerful tools in this context. zenodo.org

Probing Molecular Interactions: By conjugating fluorescent dyes or cross-linking agents to the amine handle, researchers can create sophisticated probes to study the structure, function, and dynamics of DNA and RNA in real-time within cells.

Construction of DNA/RNA Nanostructures: The linker can serve as a programmable attachment point for assembling complex, multi-component nanostructures and circuits from nucleic acids, a foundational goal of synthetic biology.

Target Identification and Validation: In chemical genetics, oligonucleotides modified with affinity tags via the linker can be used to "pull down" binding partners (proteins, other nucleic acids) from cell lysates, helping to identify the molecular targets of therapeutic oligonucleotides.

Development of RNA-Based Therapeutics: The linker is instrumental in creating antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) conjugated to ligands that enhance cellular uptake, stability, and target specificity, which are key challenges in nucleic acid drug development. researchgate.netprecedenceresearch.com

The precision offered by oligonucleotide targeting, combined with the versatility of the amine linker, makes it a critical component for developing next-generation tools to modulate gene expression with high specificity. precedenceresearch.com

Development of Novel Protecting Group Strategies and Linker Architectures

The challenges associated with standard protecting groups have spurred significant research into novel chemical strategies to improve the synthesis of complex modified oligonucleotides. zenodo.org The goal is to develop fully orthogonal systems where each protecting group can be removed under unique conditions without affecting any others. nih.gov

Novel Protecting Group Strategies:

Orthogonal Amine Protection: While Fmoc is common, its base-lability can be a limitation. nih.gov Researchers are exploring alternative amine-protecting groups that can be removed under different conditions (e.g., photolabile groups cleaved by light, or groups removed by specific enzymatic or chemical triggers). The allyloxycarbonyl (alloc) group, for instance, can be removed using a palladium catalyst, leaving acid- and base-labile groups intact. nih.gov

Advanced Base Protection: The development of "ultra-mild" protecting groups was a major step forward. chemie-brunschwig.ch Future strategies may involve groups that are removed under neutral conditions or by highly specific reagents to allow for the incorporation of extremely sensitive functionalities.

Backbone Protection: For sequences prone to forming secondary structures that inhibit synthesis or ligation, temporary protecting groups can be placed on the DNA or RNA backbone itself to prevent unwanted hybridization until the final deprotection step. nih.gov

Novel Linker Architectures: Beyond the standard aminopropyl glycerol linker, new architectures are being designed to impart specific properties:

Rigid or Flexible Linkers: The length and conformational flexibility of the linker can be tuned to control the distance and orientation between the oligonucleotide and its conjugate, optimizing activity.

Cleavable Linkers: Linkers that can be cleaved by a specific stimulus (e.g., light, pH change, enzymatic activity) are being developed for applications in drug delivery, allowing for the release of a payload only at the target site.

Branched Architectures: Novel linkers that allow for the attachment of multiple molecules at a single point are being explored to create highly functionalized conjugates, such as multivalent ligands for enhanced cell targeting.

These ongoing developments in protecting group and linker chemistry are essential for pushing the boundaries of what is possible in the synthesis of custom nucleic acids for medicine and biotechnology. nih.govdiva-portal.org

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-aminopropyloxy-3-DMT-glycerol, and how do protection groups influence the process?

- Methodology :

- Solid-phase synthesis is typically employed, leveraging orthogonal protection strategies. The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via piperidine (20% in DMF), while the DMT (dimethoxytrityl) group requires mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) .

- Sequential deprotection ensures selective reactivity: Fmoc protects the amino group during glycerol backbone assembly, while DMT shields the hydroxyl group until final cleavage .

- Key Data :

- Fmoc stability: >24 hrs in neutral conditions but labile to bases.

- DMT stability: Stable under basic conditions but cleaved by weak acids (pH ~3) .

Q. How should researchers address solubility challenges with this compound during synthesis?

- Methodology :

- Use polar aprotic solvents (e.g., DMF, DCM) for initial dissolution. For recalcitrant cases, pre-warm to 37°C and sonicate for 10–15 minutes .

- Prepare stock solutions in DMF (10–50 mM) and store at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodology :

- Use double coupling with activating agents like HOBt/DIC (1:1 molar ratio) to ensure complete amide bond formation .

- Monitor coupling completion via the Kaiser test (ninhydrin assay) for free amines .

- Troubleshooting :

- Low efficiency may arise from steric hindrance; switch to longer coupling times (2–4 hrs) or microwave-assisted synthesis at 50°C .

Q. What strategies mitigate side reactions during DMT group cleavage in the presence of acid-sensitive functionalities?

- Methodology :

- Employ buffered acidic conditions (e.g., 1% TFA in DCM with 2% triisopropylsilane as a scavenger) to minimize carbocation-mediated side reactions .

- Use low-temperature cleavage (-20°C, 30 mins) to preserve acid-labile groups elsewhere in the molecule .

Q. Which analytical techniques are essential for characterizing this compound post-synthesis?

- Methodology :

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95%) and confirm molecular weight .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 to verify regioselectivity of DMT and Fmoc attachment (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) .

Data Contradictions and Resolution

- Storage Stability : Some protocols recommend -20°C for Fmoc intermediates , while others suggest short-term room-temperature stability for DMT-protected compounds during synthesis . Resolution: Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 48 hrs) to determine optimal storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.